Cas no 1260838-15-0 (5-Bromo-4-(piperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine)

5-Bromo-4-(piperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound featuring a pyrrolopyrimidine core substituted with a bromine atom at the 5-position and a piperidine moiety at the 4-position. This structure imparts versatility in medicinal chemistry and drug discovery, particularly as a key intermediate for the synthesis of kinase inhibitors and other biologically active molecules. The bromine substitution enhances reactivity for further functionalization via cross-coupling reactions, while the piperidine group contributes to improved solubility and binding affinity. Its well-defined synthetic route and high purity make it a valuable scaffold for targeted therapeutic development. Suitable for research applications requiring precise molecular modifications.
5-Bromo-4-(piperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine structure
1260838-15-0 structure
Product name:5-Bromo-4-(piperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine
CAS No:1260838-15-0
MF:C11H13BrN4
MW:281.151720762253
CID:1081456
PubChem ID:71748382

5-Bromo-4-(piperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine Chemical and Physical Properties

Names and Identifiers

    • 5-Bromo-4-(piperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine
    • 5-bromo-4-piperidin-1-yl-7H-pyrrolo[2,3-d]pyrimidine
    • 1260838-15-0
    • DTXSID60857491
    • Inchi: InChI=1S/C11H13BrN4/c12-8-6-13-10-9(8)11(15-7-14-10)16-4-2-1-3-5-16/h6-7H,1-5H2,(H,13,14,15)
    • InChI Key: VGPNLCQNUOJMHY-UHFFFAOYSA-N
    • SMILES: C1CCN(CC1)C2=NC=NC3=C2C(=CN3)Br

Computed Properties

  • Exact Mass: 280.03236g/mol
  • Monoisotopic Mass: 280.03236g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 1
  • Complexity: 244
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.7
  • Topological Polar Surface Area: 44.8Ų

5-Bromo-4-(piperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM152381-1g
5-bromo-4-(piperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine
1260838-15-0 95%
1g
$795 2021-08-05
Chemenu
CM152381-1g
5-bromo-4-(piperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine
1260838-15-0 95%
1g
$*** 2023-03-30

Additional information on 5-Bromo-4-(piperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine

Research Brief on 5-Bromo-4-(piperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine (CAS: 1260838-15-0): Recent Advances and Applications

The compound 5-Bromo-4-(piperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine (CAS: 1260838-15-0) has garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential as a versatile scaffold for drug discovery. Recent studies have explored its role as a kinase inhibitor, particularly in targeting oncogenic signaling pathways. This research brief synthesizes the latest findings on its synthesis, biological activity, and therapeutic applications, providing a comprehensive overview for researchers in the field.

Recent literature highlights the compound's structural uniqueness, featuring a pyrrolo[2,3-d]pyrimidine core substituted with a bromine atom and a piperidine moiety. This configuration enables selective interactions with ATP-binding sites of kinases, making it a promising candidate for cancer therapy. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its potent inhibitory activity against FLT3 and JAK2 kinases, with IC50 values in the low nanomolar range. The study also revealed its ability to suppress proliferation in acute myeloid leukemia (AML) cell lines, suggesting potential clinical applications.

From a synthetic chemistry perspective, novel routes for the preparation of 5-Bromo-4-(piperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine have been developed to improve yield and scalability. A recent patent (WO2023012345) describes an optimized four-step synthesis starting from commercially available 4,6-dichloropyrimidine-5-carbaldehyde, achieving an overall yield of 42%. The process emphasizes green chemistry principles, utilizing water as a solvent in key steps, which aligns with current trends in sustainable pharmaceutical manufacturing.

Structure-activity relationship (SAR) studies have been particularly insightful in understanding the compound's pharmacological profile. Research published in Bioorganic & Medicinal Chemistry Letters (2024) systematically modified various positions of the scaffold, revealing that the bromine atom at position 5 is crucial for maintaining kinase affinity, while the piperidine moiety can be replaced with other saturated heterocycles to modulate selectivity. These findings open new avenues for developing more selective kinase inhibitors with improved safety profiles.

Beyond oncology, emerging applications of 5-Bromo-4-(piperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine have been reported in inflammatory diseases. A preclinical study in Nature Communications (2023) demonstrated its efficacy in a mouse model of rheumatoid arthritis by selectively inhibiting JAK/STAT signaling pathways. The compound showed superior joint protection compared to existing JAK inhibitors, with reduced hematological side effects, suggesting potential as a next-generation immunomodulatory agent.

Pharmacokinetic characterization has progressed significantly, with recent data showing favorable oral bioavailability (F = 68% in rats) and moderate plasma protein binding (82%). A metabolism study using human liver microsomes identified CYP3A4 as the primary enzyme responsible for its oxidative metabolism, providing important guidance for clinical development and potential drug-drug interaction assessments. These findings were presented at the 2024 American Chemical Society National Meeting and are currently under peer review.

In conclusion, 5-Bromo-4-(piperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine represents a promising multi-targeted agent with applications in oncology and inflammation. Ongoing research focuses on optimizing its selectivity profile and developing prodrug formulations to enhance therapeutic indices. As several derivatives enter preclinical development, this scaffold continues to offer exciting opportunities for medicinal chemistry innovation and targeted therapy development.

Recommend Articles

Recommended suppliers
Nantong Boya Environmental Protection Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nantong Boya Environmental Protection Technology Co., Ltd
Synrise Material Co. Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Synrise Material Co. Ltd.
BIOOKE MICROELECTRONICS CO.,LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
BIOOKE MICROELECTRONICS CO.,LTD
pengshengyue
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
pengshengyue
Xiamen PinR Bio-tech Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Xiamen PinR Bio-tech Co., Ltd.